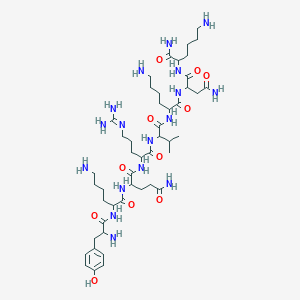
132326-72-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with CAS number 132326-72-8 is also known as Influenza NP (147-155) or TYQRTRALV . It is a peptide with the sequence Thr-Tyr-Gln-Arg-Thr-Arg-Ala-Leu-Val .
Physical And Chemical Properties Analysis
The compound has a density of 1.46±0.1 g/cm3 . It is soluble in DMSO . It should be stored at -20°C .Wissenschaftliche Forschungsanwendungen
Nanoparticle Synthesis
The synthesis of inorganic nanoparticles is a key area of scientific research, particularly in the development of novel materials for various industrial and technological applications. This area has seen significant advancements due to discoveries in materials science, which have had profound impacts on industries such as electronics. The evolution of semiconducting materials, for instance, has transitioned from vacuum tubes to modern miniature chips, illustrating the synergy between scientific discovery and technological development (Cushing, Kolesnichenko, & O'Connor, 2004).
Impact of Scientific Research on Society
Scientific research plays a crucial role in probing the mysteries of the universe and living things, creating technologies that benefit humanity. This encompasses a wide range of applications from mobile phones and computers to more controversial topics like genetically modified crops and nuclear power. Policymakers have responded by focusing on the ethical, legal, and social aspects of scientific research and technological developments, especially in new areas like genomics, synthetic biology, and nanotechnology (Schuurbiers & Fisher, 2009).
Software Development for Scientific Research
The development and maintenance of scientific research applications are often hindered by complexity and poor programming skills of researchers. Modern commercial software typically uses toolkits and frameworks for rapid development, whereas scientific software is usually developed from scratch using traditional programming languages. However, recent trends show the emergence of scientific software frameworks for grid-enabling existing applications and developing new ones, aimed at improving programming productivity (Appelbe, Moresi, Quenette, & Simter, 2007).
Data Sharing in Scientific Research
Data sharing is a critical aspect of modern scientific research, facilitating the verification of results and extension of research from prior findings. However, researchers often face challenges in making their data electronically available due to reasons like insufficient time and lack of funding. Most researchers are satisfied with their current processes for data collection and short-term storage but not with long-term data preservation. Many organizations do not provide adequate support for data management, both in the short and long term (Tenopir et al., 2011).
Accelerating Discoveries Through Collaborative Efforts
Scientific research benefits greatly from collaborative efforts such as hackathons, which enhance peer review before publication and cross-validate study designs and datasets. These initiatives help in tackling ambitious projects and increasing the rigor and reliability of scientific analyses (Ghouila et al., 2018).
Safety and Hazards
The safety data sheet suggests that in case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed cautiously with water for at least 15 minutes . If the compound is inhaled, the person should be moved to fresh air . If the compound is ingested, the mouth should be rinsed with water .
Eigenschaften
CAS-Nummer |
132326-72-8 |
|---|---|
Produktname |
132326-72-8 |
Molekularformel |
C₄₈H₈₂N₁₆O₁₄ |
Molekulargewicht |
1107.26 |
Sequenz |
One Letter Code: TYQRTRALV |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










